molecular formula C15H17Cl2N5O2 B5360771 2-(3,4-dichlorophenyl)-4-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]morpholine

2-(3,4-dichlorophenyl)-4-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]morpholine

Cat. No. B5360771
M. Wt: 370.2 g/mol
InChI Key: XADAPNDZBXOSSV-UHFFFAOYSA-N
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Description

2-(3,4-dichlorophenyl)-4-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]morpholine, also known as DCM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. DCM is a synthetic compound that was first synthesized in the 1990s and has since been extensively studied for its biological and pharmacological properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)-4-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]morpholine is not fully understood, but it is believed to act on various molecular targets, including ion channels, receptors, and enzymes. This compound has been shown to modulate the activity of voltage-gated ion channels, including sodium and calcium channels, which are involved in neuronal signaling. This compound also interacts with various receptors, including GABA-A receptors, which are involved in the regulation of neuronal excitability. Additionally, this compound has been shown to inhibit the activity of enzymes, including cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, neuroprotective, and anti-hypertensive effects. This compound has been shown to reduce the production of inflammatory mediators, including prostaglandins and leukotrienes, which are involved in the development of inflammation. This compound has also been shown to reduce neuronal damage and inflammation, which are involved in the development of neurodegenerative diseases. Additionally, this compound has been shown to reduce blood pressure, which is involved in the development of hypertension.

Advantages and Limitations for Lab Experiments

2-(3,4-dichlorophenyl)-4-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]morpholine has several advantages for lab experiments, including its high purity and ease of synthesis. This compound has been synthesized in high yields with high purity, making it an ideal compound for use in lab experiments. However, this compound also has some limitations, including its potential toxicity and limited solubility in water. These limitations should be taken into consideration when designing experiments using this compound.

Future Directions

There are several future directions for research on 2-(3,4-dichlorophenyl)-4-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]morpholine, including its potential applications in the treatment of neurodegenerative diseases, cardiovascular diseases, and cancer. Further research is needed to fully understand the mechanism of action of this compound and its potential molecular targets. Additionally, research is needed to optimize the synthesis of this compound and improve its solubility in water. Overall, this compound has significant potential for use in various research areas and may lead to the development of new treatments for various diseases.

Synthesis Methods

2-(3,4-dichlorophenyl)-4-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]morpholine can be synthesized using various methods, including the reaction of 3,4-dichlorophenyl isocyanate with 3-(5-methyl-1H-tetrazol-1-yl)propanoic acid followed by cyclization with morpholine. This method of synthesis has been optimized to produce high yields of this compound with high purity.

Scientific Research Applications

2-(3,4-dichlorophenyl)-4-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]morpholine has been extensively studied for its potential applications in various research areas, including neuroscience, cardiovascular research, and cancer research. In neuroscience, this compound has been shown to have neuroprotective effects by reducing neuronal damage and inflammation. In cardiovascular research, this compound has been shown to have anti-hypertensive effects by reducing blood pressure. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis.

properties

IUPAC Name

1-[2-(3,4-dichlorophenyl)morpholin-4-yl]-3-(5-methyltetrazol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Cl2N5O2/c1-10-18-19-20-22(10)5-4-15(23)21-6-7-24-14(9-21)11-2-3-12(16)13(17)8-11/h2-3,8,14H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADAPNDZBXOSSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1CCC(=O)N2CCOC(C2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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